Hydroxypropyl bispalmitamide monoethanolamide
Overview
Description
Hydroxypropyl bispalmitamide monoethanolamide is a synthetic compound designed to mimic the properties of natural ceramides, which are essential lipids in the skin barrier. This compound is known for its effectiveness in moisturizing the skin and restoring the skin barrier, making it a valuable ingredient in cosmetic and dermatological products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxypropyl bispalmitamide monoethanolamide can be synthesized through a multi-step process involving the reaction of palmitic acid with ethanolamine and hydroxypropylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves esterification and amidation reactions, followed by purification steps to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and automated systems to maintain consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of a high-quality product suitable for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Hydroxypropyl bispalmitamide monoethanolamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Hydroxypropyl bispalmitamide monoethanolamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid interactions and membrane dynamics.
Biology: Investigated for its role in skin barrier function and its potential therapeutic effects on skin conditions.
Medicine: Explored for its moisturizing and barrier-restoring properties in dermatological treatments.
Mechanism of Action
The mechanism of action of hydroxypropyl bispalmitamide monoethanolamide involves its interaction with the lipid matrix of the skin barrier. By integrating into the lipid bilayers, it helps to restore the barrier function and reduce transepidermal water loss. The compound’s molecular targets include the lipids and proteins within the stratum corneum, where it enhances the structural integrity and hydration of the skin .
Comparison with Similar Compounds
Ceramide 3: A natural ceramide with similar skin barrier-restoring properties but a different chemical structure.
Palmitoylethanolamide: Another lipid compound with anti-inflammatory and analgesic effects, used in pain management.
Uniqueness: Hydroxypropyl bispalmitamide monoethanolamide is unique in its ability to mimic the properties of natural ceramides while being synthetically produced. Unlike ceramide 3, it lacks the sphingosine moiety, which differentiates its chemical structure and potentially its interaction with the skin barrier .
Properties
IUPAC Name |
N-[3-[hexadecanoyl(2-hydroxyethyl)amino]-2-hydroxypropyl]-N-(2-hydroxyethyl)hexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H78N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(45)40(31-33-42)35-37(44)36-41(32-34-43)39(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,42-44H,3-36H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRAHDYJNDYBNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCO)CC(CN(CCO)C(=O)CCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H78N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175345 | |
Record name | Hydroxypropyl bispalmitamide monoethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211184-47-3 | |
Record name | Ceramide PC 104 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211184-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxypropyl bispalmitamide monoethanolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211184473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxypropyl bispalmitamide monoethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis[N-(2-hydroxyethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYPROPYL BISPALMITAMIDE MONOETHANOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVX7NC9YVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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